Cas no 1805385-05-0 (6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine)

6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine
-
- Inchi: 1S/C8H6BrF2N3/c9-6-4(2-12)1-5(3-13)14-7(6)8(10)11/h1,8H,3,13H2
- InChI Key: ZRDAWGSAFNMOFN-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(CN)=NC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 0.8
- Topological Polar Surface Area: 62.7
6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029062496-1g |
6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine |
1805385-05-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine Related Literature
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine
Introduction to 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805385-05-0)
6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805385-05-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine, including its aminomethyl, bromo, cyano, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.
The presence of the aminomethyl group (–CH₂–NH₂) at the 6-position of the pyridine ring introduces a nucleophilic center, making the compound a versatile intermediate for further functionalization. This feature is particularly valuable in medicinal chemistry, where such groups are often used to form amide or urea linkages with bioactive molecules. Additionally, the bromo substituent at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. The cyano group (–CN) at the 4-position adds electron-withdrawing properties to the ring, influencing both electronic and steric factors that can modulate biological activity. Finally, the difluoromethyl group (–CF₂) is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in many drug candidates.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, studies have demonstrated that certain pyridine-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805385-05-0) represents an intriguing candidate for further exploration in this context. Its unique structural motifs suggest that it may serve as a valuable building block for designing new small-molecule drugs targeting various diseases.
The synthesis of 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine involves a multi-step process that requires careful selection of reagents and reaction conditions. One possible synthetic route begins with the bromination of a pyridine precursor at the 3-position, followed by cyanation at the 4-position. Subsequent introduction of the difluoromethyl group can be achieved through halogen-metal exchange followed by quenching with a difluoromethanol derivative. Finally, the aminomethylation step can be performed using an appropriate amine source under controlled conditions. Each step must be optimized to ensure high yield and purity, as impurities can significantly impact downstream applications.
The chemical properties of 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine make it an attractive intermediate for further derivatization. The combination of electrophilic and nucleophilic centers allows for diverse functionalization strategies. For example, the aminomethyl group can be coupled with carboxylic acids or acid chlorides to form amides, while the bromo atom can undergo cross-coupling reactions with aryl or vinyl halides. The cyano group can be reduced to an amine or converted into other functional groups such as carboxylic acids or esters. These transformations highlight the compound's potential utility in library synthesis and drug discovery efforts.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy before conducting expensive wet-lab experiments. Virtual screening techniques, such as molecular docking and quantum mechanical calculations, have been increasingly employed to identify promising candidates from large chemical libraries. In this context, 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805385-05-0) could be screened against various biological targets to assess its potential therapeutic value. Such computational approaches not only accelerate the drug discovery process but also provide insights into the structure-activity relationships that govern biological function.
The pharmacological potential of pyridine derivatives has been further underscored by several recent clinical trials and preclinical studies. For example, compounds containing similar structural motifs have shown promise in treating neurological disorders, infectious diseases, and cancer. While no direct evidence currently links 6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine (CAS No. 1805385-05-0) to specific therapeutic applications, its structural features suggest that it may exhibit similar biological activities upon further investigation. Future studies could focus on evaluating its interaction with relevant enzymes or receptors using biochemical assays and cell-based models.
In conclusion,6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine, identified by its CAS number 1805385-05-0, is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups—aminomethyl, bromo, cyano, and difluoromethyl—makes it an attractive intermediate for synthetic chemistry and drug development efforts. With advancements in computational methods and increasing interest in heterocyclic compounds,6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine may play a crucial role in discovering new therapeutic agents for various diseases.
1805385-05-0 (6-(Aminomethyl)-3-bromo-4-cyano-2-(difluoromethyl)pyridine) Related Products
- 2229083-11-6(5-bromo-2-cyclopropyl-4-(3-methylazetidin-3-yl)oxypyrimidine)
- 2034266-63-0(N-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl-2-ethoxyacetamide)
- 1212171-22-6((2S)-2-(3,4-dichlorobenzenesulfonamido)propanoic acid)
- 1361725-00-9(3',4'-Dichloro-4,5-difluoro-biphenyl-3-ol)
- 2229473-19-0(tert-butyl N-(5-{1-(aminomethyl)cyclopropylmethyl}-2-hydroxyphenyl)carbamate)
- 1806906-49-9(Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetate)
- 2034266-83-4(3-(2-Methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-propanone)
- 1738-69-8(benzyl (2S)-2-amino-4-methylpentanoate)
- 2229629-88-1(4-amino-1,1-diethoxybutan-2-one)
- 1805546-24-0(2-(Difluoromethyl)-6-iodo-3-methoxypyridine-5-sulfonamide)



